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5-Iodo-2'-C-Methyl uridine

HCV NS5B polymerase inhibition nucleoside analog antiviral activity RNA-dependent RNA polymerase

Researchers requiring both polymerase recognition modulation and synthetic versatility in a single nucleoside probe face limited options-analogs bearing only one modification fail to deliver both functions. 5-Iodo-2'-C-Methyl uridine uniquely combines 2'-C-methyl (enzyme resistance, conformational constraint) with 5-iodo (heavy-atom labeling, cross-coupling handle). • HCV NS5B IC50: 150 nM for in vitro MoA and resistance profiling studies • Iodine enables SAD/MAD phasing (f'' ≈6.8 e⁻) and Pd-catalyzed Stille/Suzuki/Sonogashira/Heck couplings • ≥98% purity; available from stock with global ambient-temperature shipping.

Molecular Formula C10H13IN2O6
Molecular Weight 384.12 g/mol
Cat. No. B12099665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2'-C-Methyl uridine
Molecular FormulaC10H13IN2O6
Molecular Weight384.12 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O
InChIInChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)
InChIKeyDUXPOYGBBRNGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2'-C-Methyl Uridine Overview


5-Iodo-2'-C-Methyl uridine (CAS: 1203461-96-4; molecular formula: C10H13IN2O6; MW: 384.12) is a uridine analog characterized by two distinct structural modifications: a methyl group at the 2'-C position of the ribose sugar and an iodine atom at the C-5 position of the uracil base [1]. The 2'-C-methyl moiety confers conformational constraint that enhances resistance to enzymatic degradation and influences polymerase recognition [2]. The 5-iodo substituent serves as a heavy-atom labeling site for X-ray crystallography and as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions to generate diverse 5-substituted derivatives .

Why 5-Iodo-2'-C-Methyl Uridine Is Irreplaceable


5-Iodo-2'-C-Methyl uridine occupies a unique structural niche that prevents functional substitution by analogs bearing only one of its two key modifications. Unmodified 2'-C-methyluridine lacks the C-5 iodine, eliminating the possibility of postsynthetic RNA labeling via Stille or Suzuki coupling and precluding heavy-atom phasing in crystallographic studies [1]. Conversely, 5-iodouridine and its 2'-deoxy analog (5-iodo-2'-deoxyuridine) lack the 2'-C-methyl group, rendering them susceptible to rapid enzymatic degradation and unable to induce the chain termination mechanism characteristic of 2'-C-methyl nucleosides against viral RNA-dependent RNA polymerases [2]. The co-occurrence of both modifications in a single molecule is therefore non-negotiable for applications requiring the combined attributes of polymerase recognition modulation and synthetic derivatizability.

5-Iodo-2'-C-Methyl Uridine Comparative Evidence


NS5B Polymerase Inhibition

The triphosphate metabolite of 5-iodo-2'-C-methyluridine exhibits direct inhibitory activity against HCV NS5B RNA-dependent RNA polymerase with an IC50 of 150 nM, measured via reduction in radiolabeled-UTP incorporation using a cIRES template [1]. For comparative context, the triphosphate of the established 2'-C-methyladenosine analog inhibits NS5B with an IC50 of approximately 47 nM in genotype 3a replicon cells, while 2'-C-methylcytidine triphosphate demonstrates potent inhibition of both genotype 1a and 1b polymerases [2]. Notably, a 2009 SAR study of novel 2'-C-methylribonucleosides including 5-iodo uridine analogs reported that these compounds 'did not show meaningful anti-HCV activity' in replicon assays, highlighting a critical distinction between isolated enzyme inhibition and cellular antiviral efficacy [3].

HCV NS5B polymerase inhibition nucleoside analog antiviral activity RNA-dependent RNA polymerase

C-5 Iodine Cross-Coupling Utility

The C-5 iodine atom of 5-iodo-2'-C-methyluridine provides a site for transition metal-catalyzed cross-coupling reactions that is absent in unsubstituted 2'-C-methyluridine. In monomer test reactions, 5-iodo uridine has been successfully employed in Stille coupling with organostannanes under varied catalyst/ligand systems and thermal conditions to generate C-5 aryl and alkenyl derivatives [1]. Parallel methodology exists for 5-iodo-2'-deoxyuridine in Heck, Sonogashira, and Suzuki-Miyaura couplings, establishing the C-5 iodine position as a validated derivatization locus [2]. The presence of the 2'-C-methyl group on the 5-iodo scaffold extends this synthetic versatility to ribose-modified nucleosides with enhanced metabolic stability relative to the 2'-deoxy series.

nucleoside derivatization cross-coupling chemistry RNA labeling and functionalization

Physicochemical Profile

5-Iodo-2'-C-methyluridine exhibits a computed XLogP3 value of -1.8, with a topological polar surface area (TPSA) of 119 Ų and predicted low gastrointestinal absorption [1]. The iodine atom at C-5 increases molecular weight (384.12 g/mol) and introduces distinct electronic properties compared to halogen-free 2'-C-methyl nucleosides. The Lipinski parameters (MW 384.12, H-bond donors 4, H-bond acceptors 6, XLogP3 -1.8) are comparable to those reported for 2'-C-methyluridine and 2'-C-methylcytidine, indicating that the 5-iodo substitution does not substantially alter drug-likeness metrics while providing additional functionality for probe development.

nucleoside physicochemical properties lipophilicity and permeability ADME property prediction

Heavy-Atom Crystallographic Phasing

The 5-iodo substituent of 5-iodo-2'-C-methyluridine provides strong anomalous scattering for X-ray crystallographic phasing. Iodine (atomic number 53) offers substantially greater anomalous signal (f' and f'' values) than the atoms present in unmodified 2'-C-methyluridine (C, N, O, H) [1]. The 2'-C-methyl modification further stabilizes the nucleoside conformation within RNA or protein-nucleic acid complexes, potentially improving crystal quality and diffraction resolution. This combination of heavy-atom phasing capability and conformational constraint is not available in 5-iodouridine (lacks 2'-C-methyl stabilization) or 2'-C-methyluridine (lacks iodine anomalous scatterer).

X-ray crystallography nucleic acid structure determination heavy-atom phasing

5-Iodo-2'-C-Methyl Uridine Applications


HCV NS5B Polymerase Mechanism Probing

5-Iodo-2'-C-methyluridine triphosphate demonstrates a measurable IC50 of 150 nM against HCV NS5B polymerase in isolated enzyme assays [1]. This activity level, while not translating to robust cellular antiviral effects [2], makes the compound suitable for in vitro mechanism-of-action studies investigating nucleotide incorporation kinetics, chain termination efficiency, and resistance mutation profiling. Researchers should note that cellular replicon activity is limited, positioning this compound as an enzyme-level probe rather than a cell-based antiviral candidate.

5-Substituted Nucleoside Library Synthesis

The C-5 iodine atom serves as a substrate for Pd-catalyzed cross-coupling reactions including Stille, Suzuki-Miyaura, Sonogashira, and Heck methodologies [1]. 5-Iodo-2'-C-methyluridine can be employed as a common intermediate to generate libraries of 5-aryl, 5-alkenyl, and 5-alkynyl derivatives while preserving the 2'-C-methyl-mediated metabolic stability [2]. This approach circumvents the need for de novo synthesis of each 5-substituted analog, streamlining SAR exploration of the C-5 position in 2'-C-methyl nucleoside series.

Crystallographic Phasing of Modified RNA

The iodine atom at C-5 provides anomalous scattering suitable for experimental phasing in X-ray crystallography, particularly at Cu Kα and synchrotron wavelengths where iodine's f'' signal (≈6.8 electrons) substantially exceeds that of lighter halogens [1]. When incorporated into RNA oligonucleotides or co-crystallized with RNA-binding proteins, 5-iodo-2'-C-methyluridine enables single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing. The 2'-C-methyl group additionally constrains ribose conformation, which may improve crystal packing and diffraction quality.

Nucleoside Metabolism and Activation

The combination of 2'-C-methyl and 5-iodo modifications creates a probe for studying nucleoside kinase and phosphotransferase substrate specificity. The XLogP3 value of -1.8 and TPSA of 119 Ų predict low GI absorption but adequate aqueous solubility for in vitro enzyme assays [1]. Researchers investigating the efficiency of cellular phosphorylation pathways for 2'-C-methyl nucleosides can use 5-iodo-2'-C-methyluridine to assess how C-5 substitution affects recognition by uridine-cytidine kinase and subsequent nucleotide kinases, informing prodrug design strategies for this structural class.

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